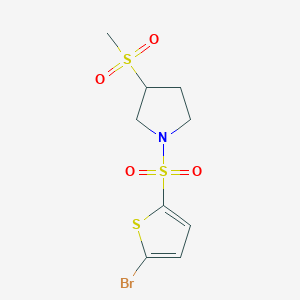
1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, also known as BTPMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTPMP is a pyrrolidine derivative that contains both a bromothiophene and a methylsulfonyl group, which gives it unique properties that make it useful for a variety of research purposes. In
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One notable application of compounds structurally related to 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is their use in the synthesis of biologically active heterocycles. Such compounds have demonstrated significant antimicrobial activity and potential as surface active agents. For instance, derivatives synthesized through reactions involving similar sulfonyl and methylsulfonyl groups have shown effectiveness against various microbial strains, highlighting their potential in developing new antibacterial agents (R. El-Sayed, 2006).
Synthesis of Heterocyclic Compounds
Compounds with the sulfonyl and methylsulfonyl moieties, akin to 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, serve as precursors in the synthesis of heterocyclic compounds. These include pyrroles and pyrrolidines, showcasing the versatility of these chemical structures in generating diverse heterocyclic compounds useful in various scientific research applications, such as the development of pharmaceuticals and materials science (S. Benetti et al., 2002).
Protection Groups in Organic Synthesis
The 2-(4-methylphenylsulfonyl)ethenyl group, related to the chemical structure of interest, has been utilized as a protective group for NH in the synthesis of imides, azinones, and other compounds. This demonstrates the utility of sulfonyl-containing compounds in synthetic organic chemistry, where they can be employed to protect functional groups during complex synthetic sequences, thereby enhancing the efficiency and selectivity of chemical reactions (E. Petit et al., 2014).
Synthesis and Structural Studies
The synthesis and structural characterization of compounds bearing sulfonyl and methylsulfonyl groups have been subjects of extensive research, contributing to the development of novel materials and pharmaceuticals. These studies not only focus on the synthetic methodologies but also on understanding the structural properties of these compounds, which is crucial for their application in various fields (M. Mphahlele & Marole M. Maluleka, 2021).
Antimicrobial and Antituberculosis Activity
Compounds structurally related to 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine have been reported to exhibit antimicrobial and antituberculosis activities. These findings underscore the potential of such compounds in the treatment of infectious diseases, offering a basis for the development of new therapeutic agents (Yahya Nural et al., 2018).
Propiedades
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-3-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO4S3/c1-17(12,13)7-4-5-11(6-7)18(14,15)9-3-2-8(10)16-9/h2-3,7H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDXXTGAGLZHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2690508.png)
![3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2690509.png)
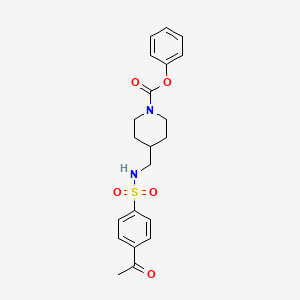
![2-[(2-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B2690513.png)
![2-Chloro-N-[1-(2-methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]acetamide](/img/structure/B2690514.png)
![Ethyl 2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2690516.png)
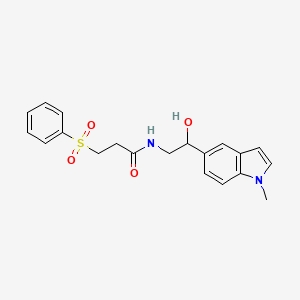
![N-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2690519.png)
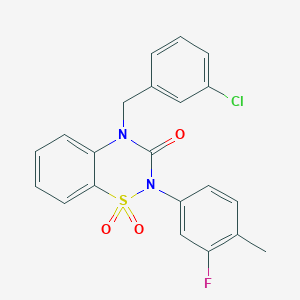
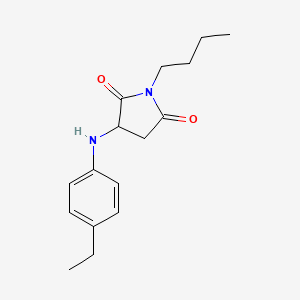
![ethyl 3-cyano-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2690523.png)
![Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2690526.png)
![3-(2-methoxyphenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2690529.png)
![N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2690530.png)